4-((Benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-ol
Description
4-((Benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-ol is a cyclopenta[b]furan derivative characterized by a benzyloxymethyl substituent at the 4-position and a hydroxyl group at the 2-position of the fused bicyclic structure. This compound belongs to a class of molecules with significant interest in medicinal chemistry, particularly as intermediates in prostaglandin analog synthesis (e.g., bimatoprost, an anti-glaucoma agent) . The benzyloxy group (-OCH₂C₆H₅) enhances lipophilicity, while the hydroxyl group contributes to hydrogen-bonding interactions, influencing solubility and biological activity.
Properties
CAS No. |
62110-37-6 |
|---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
4-(phenylmethoxymethyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-ol |
InChI |
InChI=1S/C15H20O3/c16-15-8-13-12(6-7-14(13)18-15)10-17-9-11-4-2-1-3-5-11/h1-5,12-16H,6-10H2 |
InChI Key |
VORDIZYMYPGCNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1COCC3=CC=CC=C3)CC(O2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the protection of a hydroxyl group followed by cyclization and subsequent introduction of the benzyloxy group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate more efficient purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-((Benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the benzyloxy group or to modify the cyclopenta[b]furan ring.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
4-((Benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-((Benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s binding affinity and specificity, while the cyclopenta[b]furan ring can provide structural stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The cyclopenta[b]furan scaffold is versatile, with modifications at the 4- and 5-positions significantly altering physicochemical and pharmacological properties. Below is a detailed comparison with key analogs from the literature:
Structural and Functional Group Variations
Key Observations:
- Substituent Bulk : The tert-butyldimethylsilyl (TBDMS) and tetrahydropyran (THP) groups in increase steric hindrance, improving stability during synthesis but complicating deprotection steps.
- Electron-Withdrawing Effects: The trifluoromethylphenoxy group in enhances metabolic resistance due to its electron-withdrawing nature, whereas the benzyloxymethyl group in the target compound offers moderate lipophilicity without extreme steric demands.
- Reactivity : The α,β-unsaturated ketone in may undergo Michael addition reactions, unlike the saturated hydroxyl group in the target compound.
Physicochemical Properties
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| LogP | ~3.2 (estimated) | 4.0 | ~2.8 (estimated) |
| Polar Surface Area (PSA) | 46.5 Ų | 69.5 Ų | 72.7 Ų |
| Hydrogen Bond Donors | 1 | 0 | 2 |
| Rotatable Bonds | 5 | 8 | 6 |
Key Observations:
- Lipophilicity : The benzyloxymethyl group in the target compound contributes to a moderate LogP (~3.2), balancing membrane permeability and aqueous solubility. The higher LogP of (4.0) reflects the trifluoromethyl group’s hydrophobicity.
- Polar Surface Area (PSA) : The hydroxyl group in the target compound reduces PSA compared to and , which contain ester or ketone groups. Lower PSA may enhance blood-brain barrier penetration.
Research Implications
- Medicinal Chemistry : The benzyloxymethyl group in the target compound offers a balance of stability and reactivity, making it a promising intermediate for prostaglandin analogs.
- Material Science : Cyclopenta[b]furan derivatives with bulky silyl groups (e.g., ) are valuable in asymmetric catalysis due to their stereochemical rigidity.
Biological Activity
4-((Benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-ol, also known by its CAS number 114826-79-8, is a complex organic compound with potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHO, with a molecular weight of 352.42 g/mol. The compound features a hexahydro-cyclopentafuran backbone with benzyloxy substituents, which may influence its biological interactions.
Biological Activity Overview
Research into the biological activity of this compound indicates several potential pharmacological effects, including:
- Antitumor Activity : Preliminary studies suggest that similar benzofuran derivatives exhibit anti-metastatic properties in cancer cell lines, particularly those with mutated p53 genes .
- Antiviral Properties : Compounds structurally related to this compound have shown effectiveness against various viral infections, indicating potential antiviral applications .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Cell Proliferation : Studies on related compounds have demonstrated the ability to suppress cell viability in cancer cell lines, suggesting that this compound may inhibit proliferation through similar pathways .
- Modulation of Signaling Pathways : The downregulation of integrin α7 and modulation of downstream signaling pathways (e.g., FAK/AKT) have been observed in related studies, which may also apply to this compound .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Inhibition of metastasis in Huh7 cells | |
| Antiviral | Effective against RNA and DNA viruses | |
| Cytotoxicity | Reduced viability in cancer cell lines |
Case Study: Antitumor Activity
A study investigating the anti-metastatic effects of benzofuran derivatives found that these compounds significantly inhibited cell migration and invasion in hepatocellular carcinoma (HCC) cell lines. The study utilized various assays to assess cell viability and migration capabilities, demonstrating that non-cytotoxic concentrations could effectively suppress metastatic behaviors .
Future Directions
Further research is warranted to elucidate the specific biological mechanisms of this compound. Potential areas for investigation include:
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy in cancer models.
- Structural Modifications : Exploring how modifications to the chemical structure affect biological activity and specificity.
- Mechanistic Studies : Detailed investigations into the molecular pathways involved in its antitumor and antiviral activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
